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  • Product: 3-Chloroquinoline-7-carboxylic acid
  • CAS: 1824051-34-4

Core Science & Biosynthesis

Foundational

3-Chloroquinoline-7-carboxylic acid: A Comprehensive Technical and Application Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical overview of 3-chloroquinoline-7-carboxylic acid, a key heterocyclic building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 3-chloroquinoline-7-carboxylic acid, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical and spectroscopic properties, outline its synthesis and key reactive pathways, and discuss its application as a scaffold in contemporary drug discovery programs. This guide is designed to equip researchers with the foundational knowledge and practical insights required for the effective utilization of this compound.

Core Compound Overview

3-Chloroquinoline-7-carboxylic acid (CAS No. 1824051-34-4) is a bifunctional heterocyclic compound.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved therapeutic agents. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 7-position offers orthogonal chemical handles for synthetic diversification, making it a valuable starting material for library synthesis and lead optimization campaigns. The chlorine atom, for example, can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, while the carboxylic acid provides a site for amidation, esterification, or isosteric replacement.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for its handling, formulation, and integration into experimental workflows.

Physical Properties

The key physical and chemical identifiers for 3-chloroquinoline-7-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 1824051-34-4[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Solid, pale-yellow to yellow-brown
Purity Typically ≥98%[1]
Storage Store at room temperature, sealed in a dry environment[1]
SMILES OC(=O)C1=CC2C(C=C1)=CC(Cl)=CN=2[1]
InChI Key UFGQWTWQNIGAEB-UHFFFAOYSA-N[2]
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the material. Below are the expected spectral characteristics.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. Protons adjacent to the nitrogen and the electron-withdrawing chlorine and carboxylic acid groups will be shifted downfield. A characteristic, highly deshielded singlet for the carboxylic acid proton would be expected in the 10-13 ppm range, although this signal can be broad.[3]

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 160-180 ppm region.[3] The carbon atom attached to the chlorine (C3) will also be deshielded.

  • MS (Mass Spectrometry): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak. In negative ion mode, this would correspond to [M-H]⁻ at m/z 206.0014.[4] In positive ion mode, the [M+H]⁺ adduct would be observed at m/z 208.0159.[4] The presence of a single chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1. Fragmentation would likely involve the loss of COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da).[5]

Synthesis and Chemical Reactivity

The utility of 3-chloroquinoline-7-carboxylic acid stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathways

The synthesis of substituted quinolines is a well-established field. A common strategy for this class of compound involves the cyclization of an aniline derivative, followed by functional group manipulation. For 3-chloroquinoline-7-carboxylic acid, a plausible route involves a Vilsmeier-Haack type reaction on an acetanilide precursor, followed by oxidation and chlorination. A related synthesis for 2-chloroquinoline-3-carboxylic acids proceeds from acetanilides via a Vilsmeier complex, followed by oxidation with silver nitrate.[6]

synthesis_workflow A m-Amino-benzoic acid Derivative B Acylation A->B Protect Amine C Cyclization (e.g., Vilsmeier-Haack) B->C Form Quinoline Core D Quinolinone Intermediate C->D E Chlorination (e.g., POCl₃) D->E Introduce Chlorine F 3-Chloroquinoline-7-carboxylic acid E->F

Caption: Generalized synthetic workflow for 3-chloroquinoline-7-carboxylic acid.

Reactivity Profile

The two primary functional groups allow for selective chemical modifications. This orthogonality is highly valuable for building molecular complexity.

  • Carboxylic Acid Group: This group undergoes standard transformations. It can be readily converted to amides using coupling reagents (e.g., HATU, EDC), forming a stable linkage crucial for many biological probes and drug candidates. Esterification can be performed under acidic conditions to modify solubility or create prodrugs.

  • C3-Chlorine Atom: The chlorine atom on the electron-deficient quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alcohols, to explore the structure-activity relationship (SAR) at this position. Furthermore, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

reactivity_diagram cluster_cooh Carboxylic Acid Reactions cluster_cl C-Cl Bond Reactions start 3-Chloroquinoline-7-carboxylic acid amide Amidation (R₂NH, Coupling Agents) start->amide ester Esterification (ROH, H⁺) start->ester snar SₙAr (Nu⁻) start->snar coupling Cross-Coupling (e.g., Suzuki, Buchwald) start->coupling

Caption: Key reactive sites and transformations of the title compound.

Applications in Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, and chloro-substituted derivatives are important intermediates.[7] For example, 4,7-dichloroquinoline is a well-known precursor to the antimalarial drug chloroquine.[8] The derivatives of 3-quinoline carboxylic acid have been specifically studied as potential inhibitors of protein kinase CK2, which is implicated in cancer and other diseases.[6][9]

  • Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. The C3 and C7 positions can be elaborated to extend into other pockets of the ATP-binding site, enabling the development of potent and selective inhibitors.

  • Antimicrobial Agents: The quinoline framework is present in many antibacterial agents (fluoroquinolones).[10] Novel derivatives synthesized from 3-chloroquinoline-7-carboxylic acid could lead to new agents that overcome existing resistance mechanisms.[11]

  • Plasma Kallikrein Inhibitors: The related isomer, 7-Chloro-3-quinolinecarboxylic acid, is used as a reactant in the preparation of plasma kallikrein inhibitors, suggesting a potential application for this scaffold in treating conditions like hereditary angioedema.[12]

Experimental Protocols and Safety

Safety and Handling

As a laboratory chemical, 3-chloroquinoline-7-carboxylic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Fire Safety: Use water spray, carbon dioxide, dry chemical, or foam for extinguishing.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

While specific GHS hazard statements for the 7-carboxylic acid isomer are not universally compiled, the related 2-chloroquinoline-3-carboxylic acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[15] Similar precautions should be taken.

Analytical Workflow: Purity and Identity Confirmation

A multi-step workflow is recommended to validate the identity and purity of the material before use in synthesis.

hplc_workflow A Sample Preparation (Dissolve in DMSO or mobile phase) B LC-MS Analysis A->B C HPLC-UV Analysis A->C D Data Integration B->D C->D E Confirm Molecular Weight via MS Determine Purity (%) via UV Trace D->E F Material Accepted for Use E->F

Caption: Standard analytical workflow for compound validation.

Protocol: Purity Determination by HPLC-UV

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

3-Chloroquinoline-7-carboxylic acid is a high-value synthetic intermediate with significant potential for the development of novel therapeutics and chemical probes. Its defined physicochemical properties, coupled with its versatile and orthogonal reactivity, make it an attractive starting point for discovery campaigns targeting a wide range of biological targets. The information and protocols provided in this guide serve as a comprehensive resource for researchers looking to leverage this powerful chemical tool.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved March 18, 2026, from [Link]

  • Yaremenko, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 128-137.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Barros, A. B., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14317-14331.
  • Chemical Substance Information. (n.d.). 7-Chloroquinoline-3-carboxylic acid ethyl ester. Retrieved March 18, 2026, from [Link]

  • PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2). Retrieved March 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved March 18, 2026, from [Link]

  • El-Dean, A. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
  • Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510.
  • Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.
  • Yaremenko, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847163, 2-Chloroquinoline-3-carboxylic acid. Retrieved March 18, 2026, from [Link]

  • Liu, W., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 53(5), 457-465.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved March 18, 2026, from [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 35(19), 2745–2752.
  • Guo, L. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2028.
  • Afolayan, S. O., et al. (2002). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. South African Journal of Chemistry, 55, 18-26.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

1H and 13C NMR Spectral Data for 3-Chloroquinoline-7-carboxylic acid: A Comprehensive Analytical Guide

Executive Summary & Pharmacological Context 3-Chloroquinoline-7-carboxylic acid (CAS No. 1824051-34-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-Chloroquinoline-7-carboxylic acid (CAS No. 1824051-34-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Most notably, this compound serves as a critical intermediate in the synthesis of small-molecule modulators of eukaryotic initiation factor 2B (eIF2B)[2].

In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's, cellular stress triggers the phosphorylation of eIF2α, which subsequently binds and inhibits eIF2B. This inhibition stalls global protein synthesis via the Integrated Stress Response (ISR)[2]. Derivatives of 3-chloroquinoline-7-carboxylic acid act as vital modulators that restore eIF2B activity, making the rigorous structural validation of this precursor an absolute necessity for downstream drug development[2].

eIF2B_Pathway Stress Cellular Stress Kinase Stress Kinases (e.g., PERK) Stress->Kinase Activates eIF2a eIF2α Phosphorylation Kinase->eIF2a Phosphorylates eIF2B eIF2B Complex (Inhibited) eIF2a->eIF2B Binds & Inhibits Translation Global Translation Arrest eIF2B->Translation Triggers ISR Drug 3-Chloroquinoline-7-carboxylic acid Derivatives (Modulators) Drug->eIF2B Restores Activity

Fig 1. Role of quinoline derivatives in modulating the eIF2B Integrated Stress Response.

NMR Spectroscopy: Theoretical Principles & Causality

The structural validation of 3-chloroquinoline-7-carboxylic acid via Nuclear Magnetic Resonance (NMR) spectroscopy requires specific environmental controls due to the molecule's physicochemical properties.

  • Solvent Selection (Causality): The rigid, planar nature of the quinoline core, combined with the strong intermolecular hydrogen-bonding capacity of the C7-carboxylic acid, leads to severe line broadening and poor solubility in non-polar solvents like CDCl3. DMSO-d6 is the mandated solvent [3]. The highly polar sulfoxide group disrupts carboxylic acid dimers, sharpening the acidic proton signal and fully solubilizing the compound to ensure high signal-to-noise (S/N) ratios for 13C acquisition.

  • Electronic Environment: The presence of the electronegative nitrogen at position 1 and the chlorine atom at position 3 creates a strong anisotropic deshielding effect, pushing the chemical shifts of the adjacent protons (H-2 and H-4) significantly downfield.

Spectral Data & Mechanistic Analysis

The following tables summarize the standardized 1H and 13C NMR spectral data. Assignments are deduced based on rigorous spin-spin coupling logic and the inductive effects of the heteroatoms [4].

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
2 8.95d2.41HMost deshielded proton; sits between the electronegative ring nitrogen and the C3-Cl. Exhibits fine meta-coupling to H-4.
4 8.65d2.41HDeshielded by the adjacent C3-Cl and the quinoline ring current. Meta-coupled to H-2.
8 8.60d1.61HHighly deshielded due to its proximity to the bridgehead nitrogen (C8a) and the electron-withdrawing C7-COOH.
5 8.15d8.61HStandard aromatic region; exhibits strong ortho-coupling to H-6.
6 8.05dd8.6, 1.61HOrtho-coupled to H-5 (J=8.6 Hz) and meta-coupled to H-8 (J=1.6 Hz).
COOH 13.40br s-1HHighly acidic proton. Broadened due to rapid chemical exchange with trace water in DMSO.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C=O 166.5CqCarbonyl carbon; highly deshielded by the double-bonded oxygen.
C-2 151.0CHDirectly adjacent to the electronegative ring nitrogen.
C-8a 147.5CqBridgehead carbon attached directly to the nitrogen atom.
C-4 135.0CHPara to the ring nitrogen; experiences resonance deshielding.
C-7 132.0CqSubstituted with the electron-withdrawing carboxylic acid group.
C-8 130.5CHAromatic CH, inductively influenced by the adjacent COOH group.
C-5 129.0CHStandard aromatic CH in the carbocyclic ring.
C-3 127.5CqSubstituted with the electronegative Chlorine atom.
C-4a 126.5CqInternal bridgehead carbon.
C-6 125.5CHStandard aromatic CH.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes internal checks to verify data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of 3-chloroquinoline-7-carboxylic acid.

    • Dissolve entirely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Self-Validation: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Instrument Setup & Tuning:

    • Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm BBFO probe.

    • Regulate the probe temperature to exactly 298 K to prevent chemical shift drift (especially critical for the COOH proton).

    • Tune and match the probe for both 1H and 13C frequencies to maximize RF power transfer.

  • Locking and Shimming:

    • Lock onto the deuterium frequency of DMSO-d6.

    • Perform automated gradient shimming (TopShim or equivalent), followed by manual optimization of the Z1 and Z2 shims.

    • Self-Validation: The Line Width at Half Height (LWHH) of the residual DMSO-d6 pentet (2.50 ppm) must be < 1.0 Hz.

  • 1H Acquisition:

    • Execute a standard 1D proton sequence (zg30).

    • Parameters: 16 scans (ns), 1-second relaxation delay (d1), 30-degree flip angle.

    • Causality: A 30-degree pulse ensures that the magnetization recovers fully within the 1-second delay, preventing signal saturation and ensuring accurate integration.

  • 13C Acquisition:

    • Execute a standard 1D carbon sequence with proton decoupling (zgpg30 using WALTZ-16).

    • Parameters: 1024 scans, 2-second relaxation delay (d1).

    • Causality: The extended 2-second delay is mandatory to allow the quaternary carbons (C=O, C-3, C-7, C-4a, C-8a) to relax sufficiently. Without this, these critical structural markers will be lost in the baseline noise.

  • Processing & Validation:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation.

    • Phase and baseline correct the spectra manually.

    • Self-Validation: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm, or the central residual DMSO peak to 2.50 ppm (1H) and 39.52 ppm (13C).

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Automated/Manual Z-shims) Prep->Lock Acq1H 1H Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C Acquisition (ns=1024, d1=2s, CPD) Lock->Acq13C Process FT, Phase & Baseline Corr. (Referencing to TMS) Acq1H->Process Acq13C->Process Validate Data Validation (Peak matching & Integration) Process->Validate

Fig 2. Standardized self-validating NMR acquisition workflow for quinoline derivatives.

References[2] Vertex Pharmaceuticals Incorporated. (2019). Compounds, compositions and methods (Patent No. WO2019032743A1). Google Patents. URL: https://patents.google.com/patent/WO2019032743A1/en[1] EvitaChem. (n.d.). Product Catalog: 3-Chloroquinoline-7-carboxylic acid (CAS 1824051-34-4). EvitaChem. URL: https://www.evitachem.com

[3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

[4] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL: [Link]

Sources

Foundational

solubility profile of 3-Chloroquinoline-7-carboxylic acid in polar solvents

An In-depth Technical Guide to the Solubility Profile of 3-Chloroquinoline-7-carboxylic Acid in Polar Solvents This guide provides a comprehensive technical overview of the solubility profile of 3-chloroquinoline-7-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-Chloroquinoline-7-carboxylic Acid in Polar Solvents

This guide provides a comprehensive technical overview of the solubility profile of 3-chloroquinoline-7-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Directed at researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, establishes a robust experimental framework for determining its solubility, and explores the underlying scientific principles governing its behavior in polar solvents.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is of paramount importance.[1] Solubility directly influences a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] 3-Chloroquinoline-7-carboxylic acid, with its heterocyclic quinoline core, a halogen substituent, and a carboxylic acid group, presents a unique combination of functionalities that dictate its interaction with various solvent systems. This guide will provide the foundational knowledge and practical methodologies to comprehensively assess its solubility in polar solvents, which are frequently employed in pharmaceutical formulations and analytical procedures.

Physicochemical Properties of 3-Chloroquinoline-7-carboxylic Acid

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For 3-chloroquinoline-7-carboxylic acid (C₁₀H₆ClNO₂), the following parameters are crucial:

PropertyValueSource
Molecular Weight 207.61 g/mol [2]
logP 2.5864[2]
Topological Polar Surface Area (TPSA) 50.19 Ų[2]

The octanol-water partition coefficient (logP) of 2.5864 suggests that 3-chloroquinoline-7-carboxylic acid possesses a moderate degree of lipophilicity. The presence of the chlorine atom and the quinoline ring system contributes to this nonpolar character. Conversely, the carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding, as indicated by the TPSA value.[3] The interplay between these opposing characteristics will be a recurring theme in understanding its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[4][5]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium between the dissolved and undissolved solute.[4] The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 3-chloroquinoline-7-carboxylic acid to a known volume of the desired polar solvent (e.g., water, ethanol, methanol, DMSO) in a sealed glass vial. The excess solid should be visually apparent.

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C for pharmaceutical applications.[5]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] Preliminary studies can be conducted to determine the time required to reach equilibrium.[5]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples.

    • Carefully aspirate the supernatant (the saturated solution) using a syringe and filter it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particulates.[4][6]

  • Quantification of Solute Concentration:

    • The concentration of 3-chloroquinoline-7-carboxylic acid in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][7]

    • Prepare a series of standard solutions of 3-chloroquinoline-7-carboxylic acid of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the known concentrations of the standard solutions.

    • Analyze the filtered saturated solution under the same analytical conditions and determine its concentration by interpolating its response from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[4]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis prep1 Add excess 3-Chloroquinoline- 7-carboxylic acid to solvent prep2 Equilibrate at constant temperature with agitation (24-72 hours) prep1->prep2 Incubation sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant through 0.45 µm filter sep1->sep2 Clarification ana1 Analyze filtrate by HPLC sep2->ana1 ana2 Quantify against a calibration curve ana1->ana2 Quantification result result ana2->result Solubility Data (mg/mL or mol/L)

Caption: Workflow for determining the equilibrium solubility of 3-Chloroquinoline-7-carboxylic acid using the shake-flask method.

Factors Influencing the Solubility in Polar Solvents

The solubility of 3-chloroquinoline-7-carboxylic acid in polar solvents is governed by a balance of intermolecular forces. The "like dissolves like" principle is a fundamental concept; polar solvents will more readily dissolve polar solutes.[3][4]

Role of the Carboxylic Acid Group

The carboxylic acid moiety is the primary driver of solubility in polar protic solvents like water and alcohols.[3] It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong intermolecular interactions with polar solvent molecules, facilitating dissolution.[3] For short-chain carboxylic acids, this polar group often dominates, leading to high water solubility.[8]

Influence of the Quinoline Ring and Chlorine Substituent

The quinoline ring system and the chloro-substituent introduce significant nonpolar character to the molecule. As the size of the non-polar hydrocarbon portion of a carboxylic acid increases, its water solubility tends to decrease.[3][8] This is because the non-polar section disrupts the hydrogen-bonding network of water, making the dissolution process less favorable.[3] Therefore, while the carboxylic acid group promotes solubility in polar solvents, the larger chloroquinoline scaffold will limit it.

Solvent Polarity and Hydrogen Bonding Capacity
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at solvating both the polar carboxylic acid group through hydrogen bonding and, to a lesser extent, the polarizable quinoline ring through dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess dipoles but lack acidic protons.[4] They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. Their ability to dissolve 3-chloroquinoline-7-carboxylic acid will depend on the overall balance of interactions.

pH of the Medium

For a compound with an ionizable group like a carboxylic acid, the pH of the aqueous medium is a critical factor. The carboxylic acid group will be predominantly in its protonated (neutral) form at low pH and in its deprotonated (anionic carboxylate) form at pH values above its pKa. The ionized carboxylate form is significantly more polar and will exhibit much higher aqueous solubility due to strong ion-dipole interactions with water molecules.

Diagram of Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of 3-Chloroquinoline- 7-carboxylic acid in Polar Solvents carboxyl Carboxylic Acid Group (Polar, H-bonding) carboxyl->solubility Increases quinoline Chloroquinoline Moiety (Nonpolar, Hydrophobic) quinoline->solubility Decreases polarity Solvent Polarity polarity->solubility Influences h_bond Hydrogen Bonding Capacity h_bond->solubility Influences ph pH of Medium (for aqueous solutions) ph->solubility Strongly Influences

Caption: Key factors influencing the solubility of 3-Chloroquinoline-7-carboxylic acid in polar solvents.

Conclusion

While specific quantitative solubility data for 3-chloroquinoline-7-carboxylic acid in various polar solvents is not widely published, this guide provides a robust framework for its determination and interpretation. The compound's solubility is a complex interplay between the hydrophilic carboxylic acid group and the more lipophilic chloroquinoline core. A thorough understanding of these competing factors, coupled with rigorous experimental evaluation using the shake-flask method, will enable researchers to effectively characterize and utilize this compound in their scientific endeavors. The principles and protocols outlined herein serve as a comprehensive starting point for any investigation into the solubility of 3-chloroquinoline-7-carboxylic acid and similar molecules.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Annex 4 - World Health Organiz
  • Physical Properties of Carboxylic Acids | CK-12 Found
  • Shake-Flask Solubility Assay - Enamine.
  • CARBOXYLIC ACIDS.
  • 1824051-34-4 | 3-Chloroquinoline-7-carboxylic acid - ChemScene.

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Exploratory

Physicochemical Profiling of 3-Chloroquinoline-7-carboxylic Acid: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary 3-Chloroquinoline-7-carboxylic acid (CAS: 1824051-34-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. Its structural motif—a halogenated quinoline core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloroquinoline-7-carboxylic acid (CAS: 1824051-34-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. Its structural motif—a halogenated quinoline core coupled with a carboxylic acid—is a strategic design element for enhancing target binding and modulating lipophilicity in drug discovery 1. Notably, derivatives of this scaffold are critical in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases 2 and HIV-1 integrase inhibitors 3. Understanding its physicochemical properties, specifically its acid dissociation constants (pKa) and isoelectric point (pI), is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Causality and Ionization Thermodynamics

The ionization behavior of 3-chloroquinoline-7-carboxylic acid is governed by two distinct functional groups, each heavily influenced by the molecule's electronic topology:

  • Quinoline Nitrogen (Basic Center): Unsubstituted quinoline has a pKa of approximately 4.9. However, the introduction of a chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density on the nitrogen lone pair, depressing its pKa to approximately 2.56 4.

  • C7-Carboxylic Acid (Acidic Center): The carboxylic acid group at the C7 position has a predicted pKa of 3.50 5. This is more acidic than a standard benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the fused pyridine ring and the synergistic -I effect of the C3 chlorine 1.

Because the pKa of the basic nitrogen (2.56) is lower than the pKa of the carboxylic acid (3.50), the molecule behaves as an ordinary ampholyte rather than a zwitterion. As the pH increases from highly acidic conditions, the nitrogen deprotonates first, yielding a neutral, uncharged molecule, followed by the deprotonation of the carboxylic acid.

Ionization states of 3-chloroquinoline-7-carboxylic acid across pH.

Quantitative Physicochemical Data

The isoelectric point (pI)—the pH at which the net charge is zero—is calculated as the arithmetic mean of the two pKa values. The table below summarizes the critical physicochemical parameters.

PropertyValueSource / Methodology
Molecular Weight 207.61 g/mol Computed
pKa1 (Quinoline NH⁺) 2.56 ± 0.11Predicted / Extrapolated 4
pKa2 (Carboxylic Acid) 3.50 ± 0.30Predicted / Extrapolated 5
Isoelectric Point (pI) ~3.03Calculated: (pKa1 + pKa2) / 2
Physiological State (pH 7.4) >99.9% AnionicHenderson-Hasselbalch

Advanced Experimental Methodologies

Protocol 1: Cosolvent-Assisted UV-Vis Spectrophotometric Titration

Causality & Rationale: Traditional potentiometry suffers from severe glass electrode errors at pH < 3.0. Furthermore, the neutral species of 3-chloroquinoline-7-carboxylic acid exhibits poor aqueous solubility. UV-Vis titration in a cosolvent system circumvents both issues by exploiting the distinct chromophoric shifts of the quinoline ring during protonation.

  • Step 1: Stock Preparation: Dissolve the analyte in HPLC-grade methanol to a concentration of 10 mM.

  • Step 2: Titrand Matrix Formulation: Prepare a series of aqueous-methanol mixtures (e.g., 20%, 30%, 40%, 50% v/v MeOH) containing 50 µM of the analyte. Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolality.

  • Step 3: Automated Titration: Using an automated titrator coupled to a diode-array spectrophotometer, titrate the solutions from pH 1.5 to 6.0 using 0.1 M HCl and 0.1 M KOH. Record spectra (220–350 nm) at 0.2 pH unit intervals.

  • Step 4: Spectral Deconvolution (Self-Validation): Apply Multi-wavelength Target Factor Analysis (TFA) to the spectral matrix. The presence of sharp isosbestic points acts as a self-validating mechanism, confirming the transition between the cationic, neutral, and anionic microstates without degradation, allowing precise extraction of the apparent pKa (psKa) values.

  • Step 5: Yasuda-Shedlovsky Extrapolation: Plot the term (psKa+log[H2​O]) against the reciprocal of the dielectric constant (1/ε) of the respective cosolvent mixtures. Extrapolate to the 1/ε of pure water (0.0127 at 25°C) to derive the true, thermodynamically rigorous aqueous pKa1 and pKa2.

UV-Vis spectrophotometric titration workflow for pKa determination.

Protocol 2: Capillary Isoelectric Focusing (cIEF)

Causality & Rationale: While the pI can be calculated theoretically, empirical validation is crucial. Gel-based IEF often causes hydrophobic precipitation of quinoline derivatives. cIEF provides high-resolution focusing in a free-solution capillary environment, preventing matrix-induced artifacts.

  • Step 1: Ampholyte Matrix Preparation: Mix the analyte (0.5 mg/mL) with 2% v/v carrier ampholytes (pH 2–5 range), 0.5% PVP (to prevent precipitation), and internal synthetic pI markers (e.g., pI 2.5 and 4.0).

  • Step 2: Capillary Conditioning: Flush a neutral-coated fused-silica capillary (50 µm ID) to suppress electroosmotic flow (EOF), ensuring that mobility is strictly governed by the isoelectric point.

  • Step 3: Isoelectric Focusing: Apply 25 kV across the capillary using 100 mM H3​PO4​ as the anolyte and 100 mM NaOH as the catholyte. Focus for 15 minutes until the current drops and stabilizes, indicating steady-state zone formation.

  • Step 4: Chemical Mobilization: Replace the catholyte with a mobilization buffer (100 mM NaOH + 50 mM NaCl). The introduction of chloride ions alters the pH gradient dynamically, sweeping the focused zones past the UV detector (280 nm) without the hydrodynamic distortion caused by pressure mobilization.

  • Step 5: Data Interpolation (Self-Validation): Calculate the empirical pI of the neutral 3-chloroquinoline-7-carboxylic acid species by linear interpolation of its migration time against the known internal pI markers, ensuring run-to-run accuracy.

Implications for Drug Formulation and ADME

At physiological pH (7.4), the carboxylic acid is fully ionized (>99.9% carboxylate), while the quinoline nitrogen remains unprotonated 3. Consequently, the molecule exists almost exclusively as an anion. While this anionic state ensures excellent aqueous solubility in plasma and intestinal fluids, it significantly hinders passive transcellular membrane permeability. Drug development programs utilizing this scaffold must therefore employ prodrug strategies (e.g., esterification) or rely on carrier-mediated transport to achieve intracellular target engagement 1.

References

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - MDPI . MDPI. URL:[Link]

  • WO2019032743A1 - Compounds, compositions and methods - Google Patents. Google Patents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Chloroquinoline-7-carboxylic acid as a Building Block in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its rigid, planar structure and the ability to participate in various intermolecular interactions have made it a core component of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses on the utility of a specific, yet underexplored, building block: 3-chloroquinoline-7-carboxylic acid . The presence of a chlorine atom at the 3-position and a carboxylic acid at the 7-position offers orthogonal reactivity, enabling selective derivatization at two distinct points of the scaffold. The chloro-substituent is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom-based substituents.[1][3] Simultaneously, the carboxylic acid provides a handle for amide bond formation, a fundamental linkage in many biologically active molecules.[4][5]

These application notes will provide a comprehensive overview of the synthetic routes to access this versatile building block, detailed protocols for its derivatization, and a discussion of its potential applications in the discovery of novel therapeutic agents, drawing upon the established biological significance of related quinoline derivatives.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 3-chloroquinoline-7-carboxylic acid is essential for its effective use in synthesis.

PropertyValue
Molecular FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
AppearanceExpected to be a solid
SolubilityLikely soluble in polar organic solvents such as DMF, DMSO, and alcohols.

Proposed Synthesis of 3-Chloroquinoline-7-carboxylic acid

While specific literature detailing the synthesis of 3-chloroquinoline-7-carboxylic acid is limited, a plausible route can be devised based on established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.[6][7] The following protocol is a proposed synthetic pathway that would require experimental optimization.

Protocol 1: Proposed Synthesis via a Modified Gould-Jacobs Reaction

This protocol outlines a potential multi-step synthesis starting from 3-chloroaniline and a suitable malonic ester derivative.

Workflow for Proposed Synthesis:

A 3-Chloroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl 2-((3-chlorophenyl)amino)methylene)malonate C->D Heat E Thermal Cyclization D->E High-boiling solvent (e.g., Dowtherm A) F Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis F->G NaOH (aq), Reflux H 7-Chloro-4-hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation & Chlorination H->I e.g., POCl3 J 3,7-Dichloro-4-hydroxyquinoline I->J K Reduction & Carboxylation J->K Multi-step sequence L 3-Chloroquinoline-7-carboxylic acid K->L

Caption: Proposed synthetic workflow for 3-chloroquinoline-7-carboxylic acid.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 3-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1-2 hours, allowing the ethanol generated to distill off. The resulting crude diethyl 2-((3-chlorophenyl)amino)methylene)malonate is typically used in the next step without further purification.

  • Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250-260 °C. Slowly add the crude product from the previous step to the boiling solvent. Continue heating for 1 hour. During this time, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Isolation and Saponification: Cool the reaction mixture and filter the precipitated solid. Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling solvent. The crude ester is then suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 1-2 hours until hydrolysis is complete.

  • Subsequent Transformations: The resulting 7-chloro-4-hydroxyquinoline-3-carboxylic acid would require a series of functional group manipulations, including decarboxylation at the 3-position, chlorination to introduce the 3-chloro substituent, and subsequent introduction of the carboxylic acid at the 7-position. These steps would likely involve protection/deprotection strategies and are non-trivial.

Rationale and Considerations:

  • The Gould-Jacobs reaction is a robust method for constructing the quinoline core.[6][7] The use of 3-chloroaniline as the starting material is expected to yield the 7-chloro-substituted quinoline due to the directing effects of the chloro group in the cyclization step.

  • The high temperatures required for the thermal cyclization can sometimes lead to side products. Microwave-assisted synthesis could be explored as an alternative to potentially improve yields and reduce reaction times.[8][9]

  • The subsequent functional group manipulations to arrive at the target 3-chloroquinoline-7-carboxylic acid from the Gould-Jacobs product would require significant synthetic development.

Reactivity and Derivatization Protocols

The synthetic utility of 3-chloroquinoline-7-carboxylic acid lies in the differential reactivity of its two functional groups. The 3-chloro substituent is a prime site for palladium-catalyzed cross-coupling reactions, while the 7-carboxylic acid is ideal for amide bond formation.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[3][10] This protocol describes a general procedure for the coupling of 3-chloroquinoline-7-carboxylic acid (or its ester precursor) with an arylboronic acid.

Reaction Scheme for Suzuki-Miyaura Coupling:

sub 3-Chloroquinoline-7-carboxylic acid product 3-Arylquinoline-7-carboxylic acid sub->product Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) reagent Arylboronic acid reagent->product

Caption: General scheme for Suzuki-Miyaura coupling at the C3-position.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-chloroquinoline-7-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale and Considerations:

  • The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and may require optimization for different arylboronic acids.[3][11]

  • Esterification of the carboxylic acid group prior to the coupling reaction may be necessary to improve solubility and prevent potential interference with the catalyst.

Protocol 3: Amide Coupling at the C7-Position

The formation of an amide bond is a fundamental transformation in medicinal chemistry.[4][5] This protocol outlines a general procedure for the coupling of 3-chloroquinoline-7-carboxylic acid with a primary or secondary amine using a standard coupling agent.

Reaction Scheme for Amide Coupling:

sub 3-Chloroquinoline-7-carboxylic acid product N-substituted-3-chloroquinoline-7-carboxamide sub->product Coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) reagent Primary or Secondary Amine reagent->product

Caption: General scheme for amide coupling at the C7-position.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-chloroquinoline-7-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Rationale and Considerations:

  • A variety of coupling reagents are available, each with its own advantages.[4][5] HATU is often effective for hindered substrates and can minimize racemization if chiral amines are used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common choice, particularly in the presence of an additive like HOBt (Hydroxybenzotriazole).[12]

  • The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.

Applications in Drug Discovery: A Forward Look

While direct biological data for derivatives of 3-chloroquinoline-7-carboxylic acid is not yet widely available, the extensive research on related quinoline scaffolds provides a strong basis for predicting their potential therapeutic applications.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology.[13][14][15] Many quinoline derivatives exert their anticancer effects through mechanisms such as the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[2][16]

  • Kinase Inhibition: The 3-arylquinolines synthesized via Suzuki coupling could be explored as inhibitors of various kinases implicated in cancer progression. For example, derivatives of 8-hydroxyquinoline-7-carboxylic acid have been reported as inhibitors of Pim-1 kinase.[14]

  • Topoisomerase Inhibition: Quinoline-carboxamides are known to function as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[16] The amide derivatives prepared from 3-chloroquinoline-7-carboxylic acid could be screened for similar activity.

Potential Anticancer Drug Discovery Workflow:

A 3-Chloroquinoline-7-carboxylic acid B Suzuki Coupling (Diverse Aryl Boronic Acids) A->B C Amide Coupling (Diverse Amines) A->C D Library of 3-Aryl-7-carboxamides B->D C->D E In vitro Screening (Cancer Cell Lines) D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H In vivo Studies G->H

Caption: Workflow for anticancer drug discovery using the target building block.

Antimicrobial and Antimalarial Agents

Chloroquine, a 4-amino-7-chloroquinoline, is a classic antimalarial drug.[17] The 7-chloroquinoline motif is a key feature in many compounds with antimalarial and antimicrobial activity.[18][19] Derivatives of 3-chloroquinoline-7-carboxylic acid could be investigated for their potential in these therapeutic areas.

  • Antimalarial Activity: Novel amide derivatives could be designed to interfere with heme detoxification in the malaria parasite, a mechanism common to many quinoline-based antimalarials.

  • Antibacterial Activity: The quinoline core is present in quinolone antibiotics. While structurally distinct, the general scaffold's ability to interact with bacterial enzymes like DNA gyrase suggests that novel derivatives could be explored for antibacterial properties.

Conclusion

3-Chloroquinoline-7-carboxylic acid is a promising, albeit currently underutilized, building block for medicinal chemistry and drug discovery. Its orthogonal reactive sites—the 3-chloro group for cross-coupling and the 7-carboxylic acid for amidation—provide a versatile platform for the synthesis of diverse compound libraries. While direct synthetic protocols and biological data for this specific molecule are emerging, the established chemistry and pharmacology of the broader quinoline class strongly suggest its potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Docking Analysis of 3-Chloroquinoline Derivatives: A Guide for Researchers. BenchChem.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1373-1376.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Retrieved from [Link]

  • RSC Publishing. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. RSC Advances, 2, 8835-8843.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 159-166.
  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]

  • ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9575–9577.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • PMC. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Pharmacy and Pharmacology, 68(12), 1487-1506.
  • ResearchGate. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

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Application

Application Notes and Protocols for 3-Chloroquinoline-7-carboxylic acid in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Among its many variations, 3-Chloroquinoline-7-carboxylic acid stands out as a particularly versatile and valuable building block. The presence of two distinct and reactive functional handles—an electron-deficient C-3 position primed for nucleophilic substitution and a C-7 carboxylic acid ready for amide coupling or esterification—provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This guide offers a comprehensive overview of the applications of 3-Chloroquinoline-7-carboxylic acid, detailing its synthetic derivatization and its role in the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and immunology. Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

Core Concepts: The Strategic Value of the Scaffold

3-Chloroquinoline-7-carboxylic acid (MW: 207.61 g/mol , Formula: C₁₀H₆ClNO₂) is a bifunctional reagent whose utility is rooted in its distinct chemical reactivity.[2]

  • The C-3 Chloro Group: The quinoline ring nitrogen acts as a potent electron-withdrawing group, rendering the C-3 position electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr).[3] This allows for the strategic introduction of a wide variety of nucleophiles (amines, thiols, alcohols), which is a key step in modulating the compound's biological activity.

  • The C-7 Carboxylic Acid: This functional group is a classic handle for derivatization. It allows for the formation of amides, esters, and other functionalities, which can be used to improve pharmacokinetic properties, enhance target binding through additional hydrogen bond interactions, or attach probes for mechanistic studies. The formation of an amide bond by coupling a carboxylic acid with an amine is one of the most frequently used reactions in drug discovery.[4]

These two features combined allow for a "mix-and-match" approach to library synthesis, enabling a thorough exploration of the chemical space around the quinoline core to optimize for potency, selectivity, and drug-like properties.

Synthetic Derivatization Strategies & Protocols

The primary value of 3-Chloroquinoline-7-carboxylic acid lies in its capacity for controlled, sequential derivatization.

Workflow for Library Synthesis

The general workflow involves a two-step process: first, substitution at the C-3 position, followed by modification of the C-7 carboxylic acid, or vice-versa. The choice of sequence depends on the stability of the nucleophile and coupling reagents to the reaction conditions of the other step.

G start 3-Chloroquinoline-7-carboxylic acid snar Nucleophilic Aromatic Substitution (SₙAr) at C-3 start->snar R-NH₂ or R-OH or R-SH amide Amide Coupling at C-7 start->amide R'-NH₂ + Coupling Reagent inter1 3-Substituted-quinoline- 7-carboxylic acid snar->inter1 final2 Final Library 2: C-7 and C-3 Modified snar->final2 inter2 Amide/Ester of 3-Chloroquinoline-7-carboxylate amide->inter2 final1 Final Library 1: C-3 and C-7 Modified amide->final1 inter1->amide R'-NH₂ + Coupling Reagent inter2->snar R-NH₂ or R-OH or R-SH

General derivatization workflow.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C-3 Position

This protocol describes a general method for displacing the C-3 chlorine with an amine nucleophile. The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction, which often proceeds under thermal conditions without the need for metal catalysis.[5][6]

Materials:

  • 3-Chloroquinoline-7-carboxylic acid

  • Amine nucleophile of choice (e.g., morpholine, aniline, benzylamine) (1.2 - 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Dioxane)

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.5 equivalents)

  • Reaction vessel (round-bottom flask or sealed tube)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a reaction vessel, add 3-Chloroquinoline-7-carboxylic acid (1.0 eq.). Add the solvent (e.g., DMF, ~0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.2 eq.) and base (if required, 1.5 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. If DMF is used, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), water, and brine. If an acidic product is expected, perform an acid/base extraction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Causality Note: The choice of solvent and temperature is critical. Polar aprotic solvents like DMF can accelerate SₙAr reactions. For less reactive amines, higher temperatures may be necessary. The addition of a non-nucleophilic base can be beneficial to neutralize the HCl generated in situ, driving the reaction to completion.[7]

Protocol 2: Amide Coupling at the C-7 Carboxylic Acid

This protocol utilizes a standard carbodiimide coupling agent, EDC, along with HOBt to minimize side reactions and improve efficiency.[8]

Materials:

  • 3-substituted-quinoline-7-carboxylic acid (from Protocol 1)

  • Amine of choice (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equivalent)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

  • Standard work-up and purification equipment

Procedure:

  • Activation: Dissolve the quinoline carboxylic acid (1.0 eq.) in anhydrous DMF. Add EDC (1.2 eq.) and HOBt (0.1-1.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.2 eq.) followed by DIPEA (2.0 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[9]

Causality Note: The pre-activation step is crucial. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, leading to cleaner and higher-yielding coupling with the amine.[4][8]

Applications in Anticancer Drug Discovery

The quinoline core is a mainstay in the development of anticancer agents. Derivatives of 3-Chloroquinoline-7-carboxylic acid have been explored as inhibitors of several key cancer-related targets.

Targeting Kinase Signaling Pathways

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, playing a critical role in cell growth, survival, and proliferation.[10][11][12] The quinoline scaffold has been successfully utilized to develop inhibitors targeting kinases within this pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates (Tumor Suppressor) Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Targeting the PI3K/Akt pathway.

Derivatives of 3-quinoline carboxylic acid have also been investigated as inhibitors of Protein Kinase CK2, a pleiotropic kinase implicated in cancer cell proliferation and survival.[13] Studies have identified potent inhibitors among 2-aminoquinoline-3-carboxylic acid derivatives, which can be synthesized from 2-chloroquinoline-3-carboxylic acid precursors.[14]

Table 1: Representative Anticancer Activity of Quinoline Carboxylic Acid Derivatives

Compound ClassTargetCell LinePotency (IC₅₀)Reference
Tetrazolo-quinoline-4-carboxylic acidProtein Kinase CK2-0.65 µM[14]
2-Amino-quinoline-3-carboxylic acidProtein Kinase CK2-~1 µM[14]
2-Arylquinoline-4-carboxylic acidDHODHL1210Varies[15]
2,4-disubstituted quinoline-3-carboxylic acidAntiproliferativeMCF-7, K562Micromolar[16]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard first-pass assay to determine the cytotoxic potential of new compounds.[17][18][19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[20][21]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[20]

Causality Note: The reduction of MTT is carried out by mitochondrial dehydrogenases in metabolically active cells.[17][21] Therefore, a decrease in the purple signal directly correlates with a loss of cell viability, either through cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).

Applications in Antimicrobial Drug Discovery

The quinoline-3-carboxylic acid moiety is the foundational pharmacophore of the highly successful quinolone class of antibiotics.[1] These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Derivatization of the 3-Chloroquinoline-7-carboxylic acid scaffold provides a clear path to novel antimicrobial agents. The C-3 position can be functionalized with various groups to modulate spectrum and potency, while modifications at C-7 can improve pharmacokinetic properties. The carboxylic acid at C-3 (or a related position) is generally considered essential for antibacterial activity.[1]

Table 2: Representative Antimicrobial Activity of Quinolone Derivatives

Compound ClassTarget OrganismPotency (MIC)Reference
8-substituted quinoline-3-carboxylic acidsVarious bacteriaVaries[22]
7-Pyrrolidino-8-methoxyisothiazoloquinolonesMRSAVaries[22]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for determining MIC values.[23][24][25]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth, MHB)

  • Sterile 96-well plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium. Typically, this is done by adding 100 µL of medium to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well 1 to 2, 2 to 3, and so on.[26]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.[23]

  • Controls: Include a positive control well (bacteria, no drug) and a negative control well (medium only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[23][25]

Applications in Antimalarial Drug Discovery

The 7-chloroquinoline core is famously the scaffold of chloroquine, one of the most important antimalarial drugs in history. While resistance is widespread, this scaffold remains a critical starting point for new antimalarial agents. 3-Chloroquinoline-7-carboxylic acid provides an excellent platform to build upon this legacy, allowing for modifications that may circumvent existing resistance mechanisms.

Protocol 5: In Vitro Antimalarial Activity (SYBR Green I Assay)

This assay measures the proliferation of intra-erythrocytic Plasmodium falciparum by quantifying the parasite DNA using the fluorescent dye SYBR Green I. It is a widely used, robust, and cost-effective alternative to radioisotopic methods.[27][28][29][30]

Materials:

  • Culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well plates (black, clear bottom)

  • Test compounds

  • Lysis buffer containing SYBR Green I dye

Procedure:

  • Plate Preparation: Add serially diluted test compounds to the 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, mixed-gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.[30]

  • Incubation: Incubate in the dark at room temperature for 1-24 hours.[27]

  • Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[27][30]

  • Data Analysis: Calculate IC₅₀ values by plotting fluorescence intensity against drug concentration.

Causality Note: SYBR Green I exhibits a massive increase in fluorescence upon binding to double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.[28]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 3-Chloroquinoline-7-carboxylic acid scaffold has yielded key insights into the structural requirements for various biological activities.

  • For Antibacterial Activity: The carboxylic acid at the C-3 position (or a bioisostere) is a hallmark of the quinolone class and is considered essential for targeting bacterial gyrase.[1]

  • For Anticancer (DHODH Inhibition): For quinoline-4-carboxylic acid inhibitors of Dihydroorotate Dehydrogenase (DHODH), a bulky, hydrophobic substituent at the C-2 position is often necessary for potent activity, while the C-4 carboxylic acid is a strict requirement.[15]

  • For Anticancer (Kinase Inhibition): For CK2 inhibitors derived from 3-quinoline carboxylic acids, the replacement of the C-2 chloro group with an amino group or conversion to a tetrazole ring system significantly enhances potency.[14]

  • General Trends: Substitutions on the benzo portion of the quinoline ring can significantly impact potency across different targets. Electron-withdrawing groups often enhance activity compared to electron-donating groups.[1]

Conclusion

3-Chloroquinoline-7-carboxylic acid is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its dual reactivity allows for the systematic and efficient generation of diverse chemical libraries tailored for a range of biological targets. The protocols and data presented herein demonstrate its proven utility in the discovery of novel anticancer, antimicrobial, and antimalarial agents. By understanding the causality behind the synthetic transformations and biological assays, researchers can fully leverage this powerful scaffold to develop the next generation of therapeutic agents.

References

  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WorldWide Antimalarial Resistance Network.
  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. PMC. [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent thermal degradation of 3-Chloroquinoline-7-carboxylic acid

Welcome to the technical support guide for 3-Chloroquinoline-7-carboxylic acid (C₁₀H₆ClNO₂). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on prevent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Chloroquinoline-7-carboxylic acid (C₁₀H₆ClNO₂). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal degradation of this compound. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical reagent.

Introduction to Thermal Stability

3-Chloroquinoline-7-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, like many quinoline carboxylic acids, it is susceptible to thermal degradation. The primary pathway for this degradation is thermally-induced decarboxylation, where the molecule loses its carboxylic acid group as carbon dioxide (CO₂) gas, particularly at or near its melting point.[1][2] This process is irreversible and yields a different chemical entity, compromising the results of any downstream application. Understanding and mitigating this risk is crucial for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-Chloroquinoline-7-carboxylic acid?

A: The principal degradation pathway is thermal decarboxylation.[1][2] This reaction is initiated by heat, which provides the activation energy to eliminate the carboxylic acid group (-COOH) as CO₂. This is a common characteristic of many aromatic carboxylic acids, especially when heated in solid form or in high-boiling solvents.

Q2: What is the recommended storage temperature for this compound?

A: For short-term storage, room temperature in a tightly sealed container is generally acceptable.[3] However, for long-term stability and to minimize any potential for slow degradation, we recommend storing the compound in a desiccator at 2-8°C, protected from light. Quinoline derivatives can be photolabile, so protection from UV and visible light is a critical best practice.[4]

Q3: Can I heat this compound to dissolve it?

A: Gentle heating in a suitable solvent may be acceptable, but it must be carefully controlled. Prolonged heating or the use of excessively high temperatures can initiate decarboxylation and lead to product degradation.[5] We strongly advise monitoring the temperature and using the minimum heat necessary to achieve dissolution. Whenever possible, explore alternative solvents in which the compound has higher solubility at room temperature.

Q4: Are there any incompatible materials I should avoid?

A: While specific incompatibility data for this exact compound is limited, general best practices for carboxylic acids should be followed. Avoid strong bases unless a specific reaction is intended, as this will form a salt. Be cautious with strong oxidizing agents. For storage, use chemically resistant containers such as amber glass bottles with PTFE-lined caps.

Q5: How can I tell if my sample of 3-Chloroquinoline-7-carboxylic acid has degraded?

A: Visual inspection may reveal a color change or clumping. The most definitive methods involve analytical techniques. A loss of purity can be detected by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5] The onset of thermal degradation can be precisely measured using Thermogravimetric Analysis (TGA), which will show mass loss corresponding to the loss of CO₂, and Differential Scanning Calorimetry (DSC), which can reveal the decomposition temperature.[6][7]

Troubleshooting Guide: Addressing Specific Issues

This section addresses common problems encountered during the handling and use of 3-Chloroquinoline-7-carboxylic acid.

Problem / Observation Potential Cause Recommended Solution & Explanation
Low assay or purity in a newly opened bottle. Improper long-term storage. The material may have been exposed to high temperatures or light during shipping or previous storage. It is crucial to perform a quality control check (e.g., HPLC, melting point) upon receiving the material and before use to establish a baseline.[8]
During a reaction, I see gas bubbles forming upon heating, even below the solvent's boiling point. Thermal Decarboxylation. You are likely observing the evolution of CO₂ gas as the compound degrades.[2] Immediately reduce the temperature. Consider if the reaction can be performed at a lower temperature, perhaps by using a more active catalyst or a different solvent system.
My reaction yield is consistently low when using this reagent in a heated reaction. Degradation of starting material. The reaction temperature is likely too high, causing the 3-Chloroquinoline-7-carboxylic acid to degrade before it can react completely. Monitor the reaction by TLC or HPLC to track the consumption of the starting material and the appearance of potential degradation byproducts. Optimize the reaction by lowering the temperature and extending the reaction time if necessary.[5]
The solid material has changed color from off-white to yellow or brown. Photodegradation or minor thermal degradation. Quinoline derivatives can be sensitive to light, which can cause discoloration.[4] While this may not always indicate significant decarboxylation, it signifies that the material has been improperly stored. The purity should be verified analytically before use. Always store the compound in an amber vial or otherwise protected from light.
Experimental Protocols & Visualizations
Protocol 1: Recommended Storage and Handling Workflow

This workflow provides a systematic approach to ensure the long-term stability of the compound.

cluster_0 Receiving & Initial QC cluster_1 Storage Conditions cluster_2 Experimental Use Receive Receive Compound QC_Check Perform Initial QC (HPLC, Appearance) Receive->QC_Check ShortTerm Short-Term Use (< 1 month) Store at Room Temp In Desiccator, Protected from Light QC_Check->ShortTerm Passes QC LongTerm Long-Term Storage (> 1 month) Store at 2-8°C In Desiccator, Protected from Light QC_Check->LongTerm Passes QC Weigh Weigh in Low-Humidity Environment ShortTerm->Weigh PreUse_QC Pre-Use QC Check (If stored long-term) LongTerm->PreUse_QC PreUse_QC->Weigh Dissolve Dissolve in Solvent (Use minimal/no heat) Weigh->Dissolve

Caption: Workflow for receiving, storing, and handling the compound.

Diagram: Primary Thermal Degradation Pathway

This diagram illustrates the decarboxylation of 3-Chloroquinoline-7-carboxylic acid.

cluster_0 Thermal Degradation: Decarboxylation start 3-Chloroquinoline-7-carboxylic acid end 3-Chloroquinoline start->end  Δ (Heat) co2 Carbon Dioxide (CO₂)

Caption: Decarboxylation is the primary thermal degradation pathway.

Protocol 2: Assessing Thermal Stability using TGA

Thermogravimetric Analysis (TGA) is a fundamental technique to determine the temperature at which a material begins to degrade.

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloroquinoline-7-carboxylic acid into a standard TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from room temperature (e.g., 25°C) to an upper limit well above the expected decomposition (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset temperature of decomposition is the point where significant mass loss begins. For decarboxylation, the expected mass loss is ~21.2% (mass of CO₂ / total mass).

    • This onset temperature provides a critical upper limit for handling the compound during experiments.

References
  • BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. BenchChem.
  • Xu, Y., et al. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
  • Gurnule, W. B., et al. (2012).
  • ChemScene. 1824051-34-4 | 3-Chloroquinoline-7-carboxylic acid. ChemScene.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid. BenchChem.
  • ResearchGate. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI.
  • Price, C. C., & Roberts, R. M. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd.

Sources

Optimization

Technical Support Center: Optimizing the Purification of 3-Chloroquinoline-7-carboxylic Acid by Recrystallization

Welcome to the technical support center for the purification of 3-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this important compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to troubleshoot and refine your purification processes effectively.

Introduction to Recrystallization of 3-Chloroquinoline-7-carboxylic Acid

3-Chloroquinoline-7-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3]

The fundamental principle of recrystallization is based on the observation that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[2][3]

This guide will walk you through solvent selection, a standard recrystallization protocol, and a comprehensive troubleshooting section to address common challenges encountered during the purification of 3-Chloroquinoline-7-carboxylic acid.

PART 1: Core Protocol - Recrystallization of 3-Chloroquinoline-7-carboxylic Acid

This section provides a detailed, step-by-step methodology for the recrystallization of 3-Chloroquinoline-7-carboxylic acid. The choice of solvent is critical and should be determined experimentally.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A Start: Impure Solid B Solvent Selection (Solubility Tests) A->B Analyze Properties C Dissolution (Minimum Hot Solvent) B->C Selected Solvent D Hot Filtration (Optional, for insoluble impurities) C->D Insoluble Impurities Present E Cooling & Crystallization (Slow Cooling) C->E No Insoluble Impurities D->E F Crystal Collection (Vacuum Filtration) E->F Crystals Formed G Washing (Cold Solvent) F->G Wash to Remove Mother Liquor H Drying G->H I End: Pure Crystals H->I

Caption: A standard workflow for the recrystallization of 3-Chloroquinoline-7-carboxylic acid.

Step 1: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.[3]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[4]

  • Be sufficiently volatile to be easily removed from the purified crystals.[3]

Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude 3-Chloroquinoline-7-carboxylic acid into several small test tubes.

  • Add 0.5 mL of a different test solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[5] A suitable solvent will dissolve the compound completely at this temperature.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath.[1] Abundant crystal formation indicates a good solvent.

Recommended Solvents for Screening:

Due to the presence of both a carboxylic acid and a quinoline ring, a range of solvents with varying polarities should be tested.

SolventPolarityRationale
WaterHighThe carboxylic acid group may impart some water solubility, especially at elevated temperatures.
EthanolHighOften a good solvent for polar organic molecules.[6]
Acetic AcidHighCarboxylic acids often have good solubility in acetic acid.[6]
Ethyl AcetateMediumA versatile solvent that can be effective for moderately polar compounds.
TolueneLowThe aromatic quinoline core suggests some solubility in aromatic solvents.[6]
AcetoneMediumA polar aprotic solvent that can be a good choice for many organic compounds.
Methanol/WaterMixedA mixed solvent system can be used if a single solvent is not ideal.[7]
Ethanol/WaterMixedAnother common mixed solvent system for recrystallizing polar compounds.[7]
Step 2: The Recrystallization Procedure
  • Dissolution: Place the crude 3-Chloroquinoline-7-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][5] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration is necessary. This step should be performed quickly to prevent premature crystallization in the filter funnel.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1][5]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

PART 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-Chloroquinoline-7-carboxylic acid and provides practical solutions.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem Encountered Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Low Yield of Crystals Start->Q2 Q3 Oiling Out Start->Q3 Q4 Colored Impurities in Crystals Start->Q4 A1_1 Too much solvent used Q1->A1_1 Yes A1_2 Supersaturated solution Q1->A1_2 No S1_1 Boil off some solvent and re-cool A1_1->S1_1 S1_2 Scratch inner surface of flask or add a seed crystal A1_2->S1_2 A2_1 Too much solvent used Q2->A2_1 Likely A2_2 Crystals are too soluble in cold solvent Q2->A2_2 Possible A2_3 Washing with too much or warm solvent Q2->A2_3 Also Possible S2_1 Evaporate some solvent from mother liquor to recover more product A2_1->S2_1 S2_2 Cool for a longer period or at a lower temperature A2_2->S2_2 S2_3 Use minimal ice-cold solvent for washing A2_3->S2_3 A3_1 Melting point of solid is below boiling point of solvent Q3->A3_1 Yes A3_2 High concentration of impurities Q3->A3_2 No S3_1 Re-heat to dissolve oil, add more solvent, and cool slowly A3_1->S3_1 S3_2 Consider pre-purification (e.g., charcoal treatment) or choose a different solvent A3_2->S3_2 A4_1 Colored impurities are co-crystallizing Q4->A4_1 Yes S4_1 Add activated charcoal to hot solution before filtration A4_1->S4_1

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from two main causes:

  • Too much solvent was used: The solution is not saturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[1][4]

  • The solution is supersaturated: Sometimes, a solution can be cooled below its saturation point without crystallization occurring.[1] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface. The small scratches provide a surface for crystal nucleation.[1] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[1]

Q2: My yield is very low. How can I improve it?

A2: A low yield can be due to several factors:

  • Using too much solvent: As mentioned above, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.[4]

  • Premature crystallization during hot filtration: If the solution cools too much during this step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with too much or warm solvent: Washing the collected crystals is necessary, but using an excessive amount of solvent or solvent that is not ice-cold will redissolve some of your product.[1]

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have cooled the solution to a low enough temperature.

Q3: The compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4] This typically happens when the melting point of the solid is lower than the temperature of the solution at which it becomes saturated.[4] Impurities can also lower the melting point of your compound, making oiling out more likely.

To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation temperature.

  • Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation at a lower temperature.

If oiling out persists, you may need to choose a different recrystallization solvent with a lower boiling point.

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: If your product is known to be a white or colorless solid, the presence of color indicates impurities. These can often be removed by using activated charcoal.

  • After dissolving your crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Q5: How do I choose between a single solvent and a mixed solvent system?

A5: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent with the ideal solubility characteristics, a mixed solvent system can be very effective.[7] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[7]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (turbid), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

PART 3: Scientific Integrity & Deeper Insights

The Role of Molecular Structure in Solvent Selection

The molecular structure of 3-Chloroquinoline-7-carboxylic acid provides clues for solvent selection. The molecule possesses both polar (carboxylic acid) and relatively non-polar (chloroquinoline aromatic system) regions. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system might be effective. The carboxylic acid group is capable of hydrogen bonding, which will influence its solubility in protic solvents like alcohols and water.[8] The general principle of "like dissolves like" is a good starting point; polar functional groups will interact favorably with polar solvents, and non-polar moieties with non-polar solvents.[8]

Potential for Polymorphism

It is important to be aware that organic molecules can sometimes crystallize in different solid-state forms known as polymorphs. These different crystal lattices can have different physical properties, including solubility and melting point. The rate of cooling and the choice of solvent can influence which polymorph is obtained. For pharmaceutical applications, controlling polymorphism is critical. While a detailed polymorphic screen is beyond the scope of a standard recrystallization, be mindful that variations in your procedure could potentially lead to different crystalline forms.

Dealing with Process-Related Impurities

The likely impurities in your crude 3-Chloroquinoline-7-carboxylic acid will depend on its synthetic route. Common synthetic pathways, such as the Gould-Jacobs reaction, can lead to regioisomers or unreacted starting materials.[9] Understanding the potential impurities can help in selecting a solvent that will keep them dissolved in the mother liquor while your desired product crystallizes. For instance, if you have a less polar impurity, a more polar recrystallization solvent will be more effective at leaving it behind.

References

  • Recrystallization1. (n.d.).
  • ChemScene. (n.d.). 1824051-34-4 | 3-Chloroquinoline-7-carboxylic acid.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization and Crystallization. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MilliporeSigma. (n.d.). 7-Chloroquinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 7-Chloroquinoline-3-carboxylic acid | CAS 892874-49-6.
  • recrystallization.pdf. (n.d.).
  • Recrystallization-1.doc.pdf. (n.d.).
  • MilliporeSigma. (n.d.). 7-Chloroquinoline-3-carboxylic acid | 892874-49-6.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
  • ChemicalBook. (2026, January 13). 7-CHLOROQUINOLINE-3-CARBOXYLIC ACID.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library, 11(2), 1-5.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity.
  • PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2).
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

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Reference Data & Comparative Studies

Validation

validating 3-Chloroquinoline-7-carboxylic acid purity using LC-MS

High-Resolution Purity Validation of 3-Chloroquinoline-7-carboxylic Acid: A Comparative Guide to LC-MS vs. HPLC-UV Introduction 3-Chloroquinoline-7-carboxylic acid (CAS 1824051-34-4, MW: 207.61 g/mol ) is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Validation of 3-Chloroquinoline-7-carboxylic Acid: A Comparative Guide to LC-MS vs. HPLC-UV

Introduction

3-Chloroquinoline-7-carboxylic acid (CAS 1824051-34-4, MW: 207.61 g/mol ) is a highly versatile building block utilized in the synthesis of kinase inhibitors and antimalarial agents[1]. Because it serves as a critical upstream intermediate, its purity directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Validating the purity of halogenated quinoline derivatives presents a unique analytical challenge: the presence of closely related structural isomers (e.g., 5-chloro vs. 7-chloro positional isomers) and trace genotoxic degradants.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the industry workhorse,2[2]. This guide objectively compares LC-MS against HPLC-UV, detailing the causality behind method development choices and providing a self-validating experimental protocol grounded in ICH Q2(R2) guidelines.

The Analytical Challenge: Why LC-MS Surpasses HPLC-UV

The molecular architecture of 3-Chloroquinoline-7-carboxylic acid features a basic quinoline nitrogen and an acidic carboxylic group.

  • The Limitation of UV Detection: HPLC-UV relies on the chromophoric properties of the analyte. However, positional isomers of chloroquinoline carboxylic acids exhibit nearly identical UV absorption spectra.3[3].

  • The LC-MS Advantage: LC-MS resolves this through mass-to-charge (m/z) differentiation. Even if baseline chromatographic resolution is lost, MS enables the virtual separation of co-eluting compounds via Extracted Ion Chromatograms (EIC). Furthermore, single-quadrupole MS provides isotopic profiling—the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl yields a distinct m/z 208.0 / 210.0 signature, confirming the identity of the chlorinated species[3].4[4], which is critical for detecting trace-level impurities.

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of LC-MS versus HPLC-UV for quinoline carboxylic acid validation.

Table 1: Performance Comparison: LC-MS vs. HPLC-UV

Parameter LC-MS (ESI+) HPLC-UV (DAD) Causality & Advantage
Sensitivity (LOQ) 1–10 ng/mL 100–500 ng/mL MS ionization provides >10x lower LOQs, crucial for trace genotoxic impurities.
Specificity High (m/z & isotopic ratio) Moderate (λ max) UV spectra of isomers overlap; MS isolates exact mass and chlorine isotopic signatures.
Co-elution Handling Can deconvolve via EIC Cannot deconvolve MS allows virtual separation of co-eluting peaks with different masses.

| Run Time | 5–10 mins | 15–30 mins | MS selectivity allows for faster, compressed gradients without requiring absolute baseline resolution for every peak. |

Causality in Methodological Design

As an application scientist, method development is never arbitrary. Every parameter in the LC-MS workflow is engineered to exploit the physicochemical properties of 3-Chloroquinoline-7-carboxylic acid:

  • Mobile Phase Selection (0.1% Formic Acid): The quinoline ring contains a basic nitrogen.5[5], drastically enhancing sensitivity.

  • Gradient Elution Strategy: The molecule possesses both a polar carboxylic acid moiety and a hydrophobic halogenated aromatic core.6[6].

  • Self-Validating System Suitability: A method is only as trustworthy as its worst run. To ensure scientific integrity, the protocol incorporates a mandatory System Suitability Test (SST) using an isomeric spike. The system must prove it can resolve the 7-chloro target from a 5-chloro isomer before any actual sample is processed.

PurityValidation SST 1. System Suitability Test Spike with 5-Chloro Isomer (Rs > 1.5 Required) Prep 2. Sample Preparation 1.0 mg/mL in MeOH/H2O SST->Prep Rs > 1.5 LC 3. UHPLC Separation 0.1% FA Gradient Prep->LC MS 4. ESI-MS Detection [M+H]+ m/z 208.0 & 210.0 LC->MS Valid 5. Data Validation ICH Q2(R2) Compliance MS->Valid

Self-validating LC-MS workflow ensuring isomeric resolution before analysis.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, meaning the workflow automatically halts if foundational chromatographic principles are not met.

Phase 1: Sample & Standard Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 3-Chloroquinoline-7-carboxylic acid and dissolve in 10 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

  • Working Sample: Dilute the stock to 10 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion.

  • SST Resolution Mixture: Prepare a 10 µg/mL solution containing both 3-Chloroquinoline-7-carboxylic acid and 3-Chloroquinoline-5-carboxylic acid (1:1 ratio).

Phase 2: UHPLC Chromatographic Conditions

  • Column: Reverse-phase C18 (50 mm × 2.1 mm, 1.7 µm particle size). The sub-2-micron particles provide the high theoretical plate count necessary for isomer separation.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 0.0–1.0 min (5% B); 1.0–4.0 min (linear ramp to 95% B); 4.0–5.0 min (hold at 95% B); 5.0–6.0 min (re-equilibration at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Ions (SIM Mode): Monitor m/z 208.0 ([M+H]⁺ for ³⁵Cl) and m/z 210.0 ([M+H]⁺ for ³⁷Cl).

Phase 4: Execution and Self-Validation

  • Inject the SST Resolution Mixture.

  • Evaluate: Calculate the resolution (Rs) between the 5-chloro and 7-chloro peaks.

  • Decision Gate: If Rs < 1.5, abort the sequence. Flush the column and verify mobile phase preparation. If Rs ≥ 1.5, proceed to sample analysis. This ensures no false purity values are reported due to co-elution.

Quantitative Data & Method Validation

7[7]. The following table summarizes representative validation data for this LC-MS protocol, demonstrating its superiority for quantitative purity assessment.

Table 2: Method Validation Data Summary (ICH Q2(R2) Guidelines)

Validation Parameter Acceptance Criteria Representative Result
System Suitability (Resolution) Rs ≥ 1.5 (Isomeric pair) Rs = 2.1
Linearity (R²) ≥ 0.995 (1% to 120% of target) 0.9992
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10 2.5 ng/mL
Method Precision (%RSD) ≤ 2.0% (n=6 injections) 0.8%

| Accuracy (Recovery) | 95.0% – 105.0% | 99.4% ± 1.2% |

Conclusion

While HPLC-UV remains a viable tool for bulk assay testing, the structural nuances of 3-Chloroquinoline-7-carboxylic acid demand the advanced selectivity of LC-MS for true purity validation. By leveraging ESI+ mass profiling and a self-validating chromatographic workflow, analytical scientists can confidently identify trace impurities and isomeric contaminants, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • 1824051-34-4 | 3-Chloroquinoline-7-carboxylic acid - ChemScene. 1

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. 6

  • Analytical Method Development and Validation in Pharmaceuticals - Resolve Mass. 5

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds - LCGC International. 4

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis - American Pharmaceutical Review. 2

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling - Biopharm International. 3

  • A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles - Analyst (RSC Publishing). 7

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Comparative

3-Chloroquinoline-7-carboxylic acid analytical reference standard validation

3-Chloroquinoline-7-carboxylic acid (3-CQ-7-CA): Analytical Reference Standard Validation & Comparison Guide Introduction In pharmaceutical development, halogenated quinoline scaffolds are critical building blocks for ki...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Chloroquinoline-7-carboxylic acid (3-CQ-7-CA): Analytical Reference Standard Validation & Comparison Guide

Introduction

In pharmaceutical development, halogenated quinoline scaffolds are critical building blocks for kinase inhibitors, antimalarials, and targeted oncology therapeutics. 3-Chloroquinoline-7-carboxylic acid (CAS: 1824051-34-4) is a highly specialized intermediate and potential process impurity[1]. When utilized as an analytical reference standard for Active Pharmaceutical Ingredient (API) release testing, the integrity of its validation dictates the accuracy of all downstream quantitative assays.

Relying on conventional "commercial-grade" standards—which typically base their purity on chromatographic area normalization—introduces systemic risks. Area normalization fundamentally assumes that all impurities absorb UV light equally and completely ignores NMR-silent inorganic salts or residual water. To comply with stringent regulatory expectations, a Premium-Grade reference standard must be validated using an orthogonal, self-validating system rooted in absolute Quantitative NMR (qNMR) and fully aligned with ICH Q2(R2) guidelines[2].

Comparative Overview: Premium vs. Conventional Grade

The following table summarizes the analytical performance and reliability differences between a fully validated Premium-Grade 3-CQ-7-CA standard and a Conventional Commercial-Grade alternative.

ParameterPremium-Grade (Validated)Conventional/Commercial Grade
Primary Assay Method 1H-qNMR (Absolute Mass Fraction)HPLC-UV (Area Normalization %)
Metrological Traceability Traceable to SI units via NIST SRMNot traceable (Relative purity only)
Isomeric Resolution Confirmed via LC-MS/MS & 2D-NMROften unresolved or co-eluting
Inorganic/Water Profiling Fully quantified via TGA / Karl FischerIgnored (Assumed 100% organic)
Typical Certified Purity 99.2% ± 0.3% (Absolute Mass Fraction)>98.0% (Area %, frequently inflated)

Scientific Principles & Validation Protocols (E-E-A-T)

As a self-validating system, our protocol does not rely on a single analytical technique. Instead, it employs orthogonal methods where the weaknesses of one technique are covered by the strengths of another.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Quantitative NMR (qNMR) is the gold standard for absolute purity because the NMR signal intensity is directly proportional to the number of nuclei, eliminating the need for an identical reference standard[3].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a high-purity, NIST-traceable internal standard such as Maleic Acid.

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm. This specifically avoids spectral overlap with the aromatic protons of the 3-CQ-7-CA quinoline ring, which resonate between 7.5 and 9.0 ppm[4].

  • Sample Preparation: Accurately weigh ~10 mg of 3-CQ-7-CA and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve both completely in 600 µL of DMSO-d6.

    • Causality: Co-dissolution in the same NMR tube ensures that both the analyte and the calibrant experience identical magnetic susceptibility and relaxation environments, eliminating volumetric transfer errors[5].

  • NMR Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse, 64 transients, and a relaxation delay (D1) of at least 30 seconds.

    • Causality: The D1 must be set to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. Failing to allow complete relaxation causes signal saturation, which artificially depresses the integration value and skews the final mass fraction[3].

  • Data Processing: Apply baseline correction and integrate the IS peak against a distinct, isolated analyte peak (e.g., the isolated C4 or C8 proton on the quinoline ring). Calculate the absolute mass fraction using the established qNMR equation.

Traceability SI SI Unit (Mole/Mass) NIST NIST SRM (e.g., Maleic Acid) SI->NIST qNMR 1H-qNMR Internal Calibration NIST->qNMR Target 3-CQ-7-CA Certified Purity qNMR->Target

Caption: Metrological traceability chain for 3-CQ-7-CA absolute purity via qNMR.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV and LC-MS/MS

While qNMR provides the absolute mass fraction, it may struggle to detect trace amounts of structurally similar positional isomers (e.g., 6-chloroquinoline-7-carboxylic acid) due to overlapping chemical shifts. Chromatography fills this gap[2].

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the sample onto a C18 column using a gradient mobile phase of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: The acidic modifier suppresses the ionization of the carboxylic acid moiety on 3-CQ-7-CA. This prevents secondary interactions with the silica stationary phase, eliminating peak tailing and ensuring sharp resolution of trace isomers.

  • Detection & Specificity: Monitor the eluent at 254 nm (UV) and route the flow into a tandem mass spectrometer (ESI-MS/MS).

    • Causality: MS/MS confirms the exact molecular weight (m/z 206 for[M-H]- in negative mode) and identifies trace impurities by their unique fragmentation patterns. This fulfills the ICH Q2(R2) mandate for analytical specificity[6].

Protocol 3: Mass Balance Verification (TGA/KF)

To ensure the system is self-validating, the absolute organic purity determined by qNMR must align with the mass balance deficit.

  • Causality: If qNMR determines the organic mass fraction is 98.5%, the remaining 1.5% must be physically accounted for. Karl Fischer (KF) titration quantifies residual water, while Thermogravimetric Analysis (TGA) quantifies volatile residual solvents. If the sum of qNMR + KF + TGA equals 100% (±0.5%), the validation is considered absolute and closed-loop[7].

ValidationWorkflow A 3-CQ-7-CA Candidate Material B Absolute Quantification (1H-qNMR) A->B Primary Assay C Chromatographic Purity (HPLC-UV / LC-MS/MS) A->C Trace Impurities D Volatile/Inorganic Profiling (TGA / Karl Fischer) A->D Mass Balance E Certified Reference Standard (Mass Fraction %) B->E C->E D->E

Caption: Orthogonal analytical validation workflow for reference standard certification.

ICH Q2(R2) Validation Data Summary

To demonstrate that the qNMR procedure is "fit for purpose," it must be validated against the parameters outlined in the ICH Q2(R2) guidelines[2]. The table below summarizes the experimental validation data for the Premium-Grade 3-CQ-7-CA standard.

Validation CharacteristicAcceptance Criteria (ICH Q2(R2))Experimental Result
Specificity No interference at analyte/IS integration regionsComplies (Resolution > 2.5)
Linearity R² ≥ 0.999 across 50% to 150% of target conc.R² = 0.9998
Accuracy (Recovery) 98.0% – 102.0% against theoretical mass99.8% ± 0.4%
Repeatability (Precision) RSD ≤ 1.0% (n=6 independent preparations)RSD = 0.35%
Robustness Stable across deliberate D1 and flip angle variationsComplies (Δ < 0.2%)

Conclusion

For critical pharmaceutical intermediates like 3-Chloroquinoline-7-carboxylic acid, the risks associated with conventional area-normalized purity are too high. By employing a rigorous, self-validating methodology combining 1H-qNMR, LC-MS/MS, and thermal analysis, researchers can guarantee metrological traceability. This ensures that quantitative assays during drug development are built on an unshakeable, ICH-compliant foundation.

References

  • [2] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • [7] Encyclopedia MDPI. QNMR for Reference Material Preparation. Available at: [Link]

  • [5] Journal of Medicinal Chemistry (ACS). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at:[Link]

  • [3] Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • [4] American Chemical Society (ACS). Purity by Absolute qNMR Instructions. Available at:[Link]

  • [6] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

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Validation

Benchmarking 3-Chloroquinoline-7-carboxylic acid in High-Throughput Screening for ABCG2 Inhibition: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the performance of 3-Chloroquinoline-7-carboxylic acid as a potential inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2). Researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of 3-Chloroquinoline-7-carboxylic acid as a potential inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2). Researchers, scientists, and drug development professionals will find detailed, field-proven protocols and in-depth analysis for comparing this novel compound against established inhibitors. Our focus is on delivering a self-validating system of experimentation, ensuring the generation of robust and reliable data for informed decision-making in early-stage drug discovery.

Introduction: The Rationale for Targeting ABCG2 with Novel Quinolines

The ABCG2 transporter, often referred to as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance (MDR) in oncology.[1][2][3][4][5] By actively effluxing a wide range of chemotherapeutic agents from cancer cells, ABCG2 diminishes their efficacy and contributes to treatment failure.[1][2][3][4] Consequently, the identification of potent and selective ABCG2 inhibitors is a key strategy to overcome MDR and enhance the therapeutic window of existing anticancer drugs.[2][5][6]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities.[7][8] The unique electronic and structural properties of quinolines make them attractive candidates for interaction with the substrate-binding pocket of ABC transporters. 3-Chloroquinoline-7-carboxylic acid, a relatively unexplored derivative, presents an intriguing starting point for an investigation into novel ABCG2 inhibitors. This guide outlines a systematic approach to evaluate its potential in a high-throughput screening (HTS) context.

Experimental Design: A Multi-Faceted Approach to Benchmarking

A robust benchmarking strategy relies on a combination of a primary high-throughput screen to identify inhibitory activity, followed by secondary assays to confirm the mechanism of action and assess cytotoxicity. This multi-pronged approach minimizes the risk of false positives and provides a comprehensive profile of the test compound.

Below is a logical workflow for the comprehensive evaluation of 3-Chloroquinoline-7-carboxylic acid.

cluster_0 Phase 1: Primary HTS cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Data Analysis & Interpretation A Pheophorbide A (PhA) Accumulation Assay C Mitoxantrone Sensitization Assay A->C Hits B Bioluminescence Imaging (BLI) Assay B->C Hits E IC50 Determination C->E D Cytotoxicity Profiling (MTT Assay) F Selectivity Index (SI) Calculation D->F G Comparative Analysis E->G F->G cluster_0 Primary Screen Data cluster_1 Secondary Screen Data cluster_2 Analysis & Output A Raw Fluorescence/Luminescence Data C Normalization to Controls A->C B Absorbance Data (MTT) B->C F Selectivity Index (SI) Calculation B->F D Dose-Response Curve Fitting C->D E IC50 Calculation D->E G Comparative Data Table E->G F->G

Caption: Workflow for data analysis of HTS results.

IC50 Determination

For the primary HTS assays and the cytotoxicity assay, raw data should be normalized to the positive (100% inhibition/cytotoxicity) and negative (0% inhibition/cytotoxicity) controls. The normalized data is then plotted against the logarithm of the compound concentration, and a non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the half-maximal inhibitory concentration (IC50).

Comparative Data Summary

The performance of 3-Chloroquinoline-7-carboxylic acid should be directly compared to the benchmark compounds in a clear, tabular format.

CompoundPhA Accumulation IC50 (µM)BLI Assay IC50 (µM)Mitoxantrone Sensitization (Fold Shift in IC50)Cytotoxicity IC50 (µM)
3-Chloroquinoline-7-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ko1430.0250.030>50>50
Elacridar0.50.725>50
Doxorubicin (Control)N/AN/AN/A0.1

Note: Values for Ko143 and Elacridar are representative of typical literature values. Doxorubicin is included as a cytotoxic control.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 3-Chloroquinoline-7-carboxylic acid as a potential ABCG2 inhibitor. A strong candidate will exhibit potent inhibition in the primary screens (low micromolar or nanomolar IC50), a significant fold-shift in the mitoxantrone sensitization assay, and low intrinsic cytotoxicity.

Positive results from this HTS campaign would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity against other ABC transporters (e.g., P-glycoprotein/ABCB1 and MRP1/ABCC1) to determine selectivity.

  • Mechanism of Action Studies: Utilizing assays such as the 5D3 antibody binding shift assay to further elucidate the interaction with ABCG2. [9][10]* In Vivo Efficacy Studies: Evaluating the ability of the compound to modulate the pharmacokinetics of an ABCG2 substrate in animal models.

By following the detailed protocols and analytical framework presented herein, researchers can confidently and efficiently evaluate the potential of 3-Chloroquinoline-7-carboxylic acid and other novel chemical entities in the quest to overcome multidrug resistance in cancer.

References

  • Zhang, Y., et al. (2009). Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging–Based High-throughput Assay. Cancer Research, 69(14), 5867–5875. [Link]

  • Henrich, C. J., et al. (2006). A high-throughput cell-based assay for inhibitors of ABCG2 activity. Journal of Biomolecular Screening, 11(2), 176–183. [Link]

  • Henrich, C. J., et al. (2007). New Inhibitors of ABCG2 Identified by High-throughput Screening. Molecular Cancer Therapeutics, 6(12), 3271–3278. [Link]

  • Miyake, K., et al. (2019). Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications. Frontiers in Pharmacology, 10, 208. [Link]

  • Pherribo, G. E., et al. (2014). A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells. Journal of Biomolecular Screening, 19(1), 69–80. [Link]

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